4-Methoxy-beta-nitrostyrene
Overview
Description
4-Methoxy-beta-nitrostyrene is an organic compound with the molecular formula C9H9NO3 and a molecular weight of 179.1727 g/mol . It is also known by other names such as 2’-Nitro vinyl anisole and 4-Methoxy-ω-nitrostyrene . This compound is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a styrene backbone, making it a member of the nitroalkenes family .
Mechanism of Action
Target of Action
4-Methoxy-beta-nitrostyrene (T4MN) primarily targets the cardiovascular system, specifically the small resistance arteries in spontaneously hypertensive rats (SHRs) . It also acts as a guest molecule forming co-crystal phases with the d-form of robust syndiotactic polystyrene (sPS) .
Mode of Action
T4MN interacts with its targets by evoking vasorelaxant effects . It has been found to induce dose-dependent bradycardia and hypotension, which are biphasic . The magnitude of these responses is significantly higher for T4MN compared with its parent drug, the β-nitrostyrene .
Biochemical Pathways
Phase 2 hypotensive response to T4MN seems partially resulting from a direct vasodilatory action .
Pharmacokinetics
It is known that t4mn is administered intravenously
Result of Action
The administration of T4MN results in a hypotensive and bradycardic reflex . With respect to its parent drug, T4MN is more potent in inducing this reflex . It also evokes higher vasorelaxant effects in small resistance arteries from SHRs .
Action Environment
The action, efficacy, and stability of T4MN can be influenced by various environmental factors. For instance, the cardiovascular effects of T4MN are observed under both anesthetized and conscious conditions . .
Biochemical Analysis
Biochemical Properties
4-Methoxy-beta-nitrostyrene interacts with various enzymes, proteins, and other biomolecules. It acts as a guest molecule and forms co-crystal phases with the d-form of robust syndiotactic polystyrene (sPS). It may also be employed as a Michael acceptor in the synthesis of proline-based chiral ionic liquid catalysts with two five-membered unsaturated aza-heterocycles .
Cellular Effects
The cellular effects of this compound are diverse. For instance, it has been shown to induce cytotoxicity in esophageal cancer cells by promoting apoptosis through activation of caspase cascade and poly (ADP-ribose) polymerase (PARP) cleavage . It also inhibits esophageal cancer cell migration and invasion by regulating the expression of epithelial to mesenchymal transition (EMT) markers .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It decreases cell viability and migration through suppression of the PI3K/AKT and STAT3 pathways . It also induces cytotoxicity and anti-migratory effect in esophageal cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been reported that it evokes higher vasorelaxant effects in small resistance arteries from spontaneously hypertensive rats (SHRs) compared to its parent drug, the β-nitrostyrene 1-nitro-2-phenylethene (NPe) .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In anesthetized SHRs, intravenous treatment with this compound induced dose-dependent bradycardia and hypotension .
Preparation Methods
4-Methoxy-beta-nitrostyrene can be synthesized through various methods. One common synthetic route involves the Henry reaction, where 4-methoxybenzaldehyde reacts with nitromethane in the presence of a base such as ammonium acetate . The reaction is typically carried out in methanol at room temperature, followed by stirring in an ice bath and further reaction at room temperature for several hours . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for higher yield and purity .
Chemical Reactions Analysis
4-Methoxy-beta-nitrostyrene undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminium hydride.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include lithium aluminium hydride for reduction, nitric oxide for nitration, and various bases for substitution reactions . Major products formed from these reactions include amines, aldehydes, and substituted nitro compounds .
Scientific Research Applications
4-Methoxy-beta-nitrostyrene has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Methoxy-beta-nitrostyrene can be compared with other nitrostyrene derivatives such as β-Nitrostyrene and trans-β-Nitrostyrene . While all these compounds share a similar nitroalkene structure, this compound is unique due to the presence of the methoxy group, which influences its reactivity and biological activity . Other similar compounds include 2-Nitrovinylbenzene and 1-Nitro-2-phenylethylene .
Properties
IUPAC Name |
1-methoxy-4-[(E)-2-nitroethenyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-7H,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQUXSHVQGBODD-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00879773 | |
Record name | 4-METHOXY-B-NITROSTYRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00879773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1-(4-Methoxyphenyl)-2-nitroethylene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032595 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3179-10-0, 5576-97-6 | |
Record name | 3179-10-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-METHOXY-B-NITROSTYRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00879773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-Methoxy-β-nitrostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHOXY-BETA-NITROSTYRENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(4-Methoxyphenyl)-2-nitroethylene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032595 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
88 °C | |
Record name | 1-(4-Methoxyphenyl)-2-nitroethylene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032595 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.